molecular formula C24H33N5O2 B11254423 3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11254423
M. Wt: 423.6 g/mol
InChI Key: RIEQKSLLWGAMLD-UHFFFAOYSA-N
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Description

3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring substituted with piperazine and piperidine moieties, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Substitution with Piperazine and Piperidine: The pyridazine core is then subjected to nucleophilic substitution reactions with piperazine and piperidine derivatives. This step often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophiles.

    Introduction of the Butoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-butoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butoxybenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: N-oxides of piperazine and piperidine.

    Reduction: Alcohol derivatives of the butoxybenzoyl group.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

    Biological Research: The compound is used in studies investigating cell signaling pathways and receptor-ligand interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal activity and potentially offering therapeutic benefits in conditions like anxiety or depression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butoxy group in 3-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine imparts unique lipophilicity and steric properties, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for exploring structure-activity relationships in drug development.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

(4-butoxyphenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H33N5O2/c1-2-3-19-31-21-9-7-20(8-10-21)24(30)29-17-15-28(16-18-29)23-12-11-22(25-26-23)27-13-5-4-6-14-27/h7-12H,2-6,13-19H2,1H3

InChI Key

RIEQKSLLWGAMLD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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